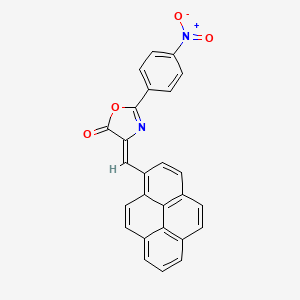
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzenesulfonamide is a compound that belongs to the class of maleimides. Maleimides are known for their versatile chemical properties and are widely used in various fields such as polymer chemistry, medicinal chemistry, and materials science. This compound, in particular, has a unique structure that allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Méthodes De Préparation
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then reacted with p-toluenesulfonic acid to yield the final product . The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 40°C .
Analyse Des Réactions Chimiques
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Cycloaddition: The maleimide group in the compound can participate in cycloaddition reactions, forming cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzenesulfonamide involves its interaction with various molecular targets. The maleimide group in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function . This covalent bonding is often facilitated by the presence of reactive functional groups in the compound .
Comparaison Avec Des Composés Similaires
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzenesulfonamide can be compared with other maleimide derivatives such as:
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has a similar structure but lacks the pentyl group, which can affect its reactivity and applications.
N-Phenylmaleimide: Another similar compound that has different substituents on the maleimide ring, leading to variations in its chemical properties and uses.
Propriétés
Numéro CAS |
61633-13-4 |
|---|---|
Formule moléculaire |
C15H18N2O4S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4-(2,5-dioxopyrrol-1-yl)-N-pentylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O4S/c1-2-3-4-11-16-22(20,21)13-7-5-12(6-8-13)17-14(18)9-10-15(17)19/h5-10,16H,2-4,11H2,1H3 |
Clé InChI |
IETITTBCDFEMNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


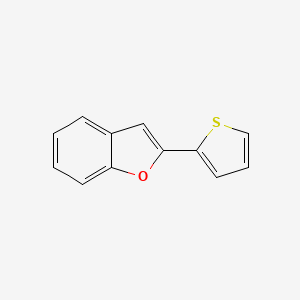
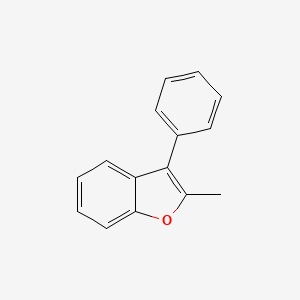
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
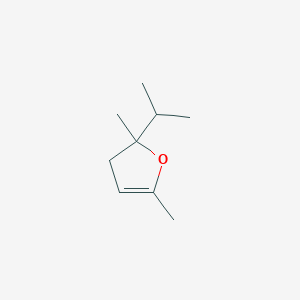
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)
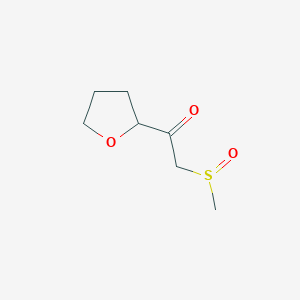
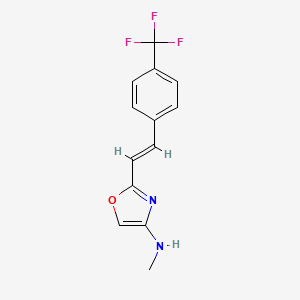
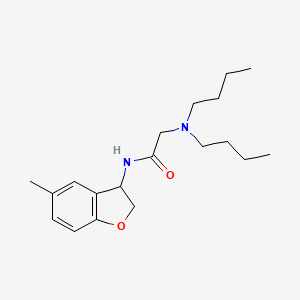


![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
